
5-((p-Hydroxyphenyl)azo)-8-quinolinol
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Overview
Description
5-((p-Hydroxyphenyl)azo)-8-quinolinol is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
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Q & A
Q. What are the standard synthetic protocols for 5-((p-Hydroxyphenyl)azo)-8-quinolinol, and how can reaction conditions be optimized for yield?
Basic Question
The synthesis typically involves diazo coupling between 8-hydroxyquinoline derivatives and p-hydroxyphenyldiazonium salts. Key steps include:
Diazo salt preparation : React p-hydroxyaniline with NaNO₂ under acidic conditions (HCl) at 0–5°C .
Coupling : Combine the diazo salt with 8-hydroxyquinoline in a polar solvent (e.g., ethanol/water mixture) at pH 8–9 (controlled by Na₂CO₃) to favor azo bond formation .
Purification : Recrystallize from ethanol or DMSO to isolate the product. Typical yields range from 60–75% .
Advanced Consideration
Optimization strategies:
- Temperature control : Lower coupling temperatures (5–10°C) reduce side reactions like hydroxyl group oxidation .
- Solvent screening : Use DMF or DMSO to enhance solubility of aromatic intermediates, improving reaction homogeneity .
- Catalysis : Trace Cu(I) or Fe(III) can accelerate coupling but may require post-synthesis chelation removal .
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Advanced Question
Discrepancies between solution-state NMR and solid-state XRD data often arise from tautomerism or crystallographic packing effects. Methodological approaches include:
Tautomer analysis : Use DFT calculations to model possible keto-enol or azo-hydrazone tautomers and compare with experimental NMR chemical shifts .
Variable-temperature NMR : Monitor chemical shift changes to identify dynamic equilibria in solution .
Complementary techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding patterns influencing solid-state structure .
Q. What solvents and storage conditions are recommended for maintaining stability in biological assays?
Basic Question
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or ethanol (10–15 mM) .
- Storage : Store lyophilized powder at –20°C in inert atmosphere (argon) to prevent azo bond degradation. For stock solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Properties
CAS No. |
5087-35-4 |
---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H11N3O2/c19-11-5-3-10(4-6-11)17-18-13-7-8-14(20)15-12(13)2-1-9-16-15/h1-9,19-20H |
InChI Key |
AVABAQMWVAJPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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